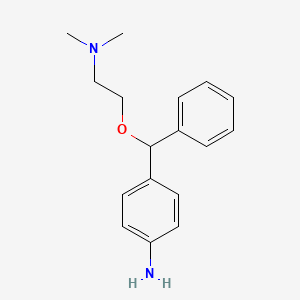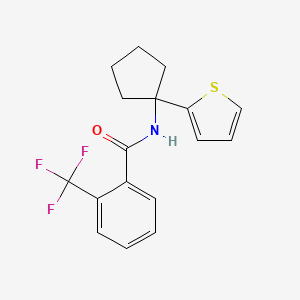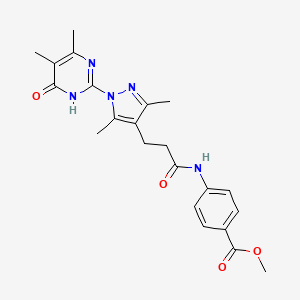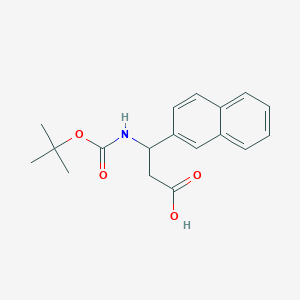![molecular formula C15H10ClNO5 B2575225 3-[4-(4-Chlorophenoxy)-3-nitrophenyl]acrylic acid CAS No. 338403-63-7](/img/structure/B2575225.png)
3-[4-(4-Chlorophenoxy)-3-nitrophenyl]acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(4-Chlorophenoxy)-3-nitrophenyl]acrylic acid, also known as CPNA, is an organic compound with the molecular formula C15H10ClNO5 and a molecular weight of 319.7 . It has been of interest to scientists in various fields of research due to its unique chemical structure.
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation:C1=CC(=CC=C1OC2=C(C=C(C=C2)/C=C/C(=O)O)N+[O-])Cl . This notation provides a way to describe the structure of a chemical compound in a linear format using standard organic chemical notation.
Aplicaciones Científicas De Investigación
Anticancer Potential
Cinnamic acid derivatives, including structures related to 3-[4-(4-Chlorophenoxy)-3-nitrophenyl]acrylic acid, have been investigated for their anticancer properties. The 3-phenyl acrylic acid functionality present in cinnamic acids provides three main reactive sites that have been utilized in the synthesis of various antitumor agents. Recent studies highlight that these derivatives, due to their unique chemical properties, have shown significant potential in anticancer research, with numerous cinnamoyl derivatives being evaluated for their antitumor efficacy (De, Baltas, & Bedos-Belval, 2011).
Biomedical Applications
Another field of application for compounds such as this compound is in the development of biomaterials, especially for tissue engineering and regenerative medicine. The plasma polymerization of acrylic acid, for instance, has been explored for creating thin films with specific surface chemistries that promote cell adhesion, proliferation, and differentiation. These carboxylic acid-functionalized surfaces are particularly attractive for biomedical applications, offering a solvent-free, non-invasive method for modifying polymeric surfaces without affecting the material's bulk properties (Bitar, Cools, De Geyter, & Morent, 2018).
Environmental and Food Safety
The use of advanced oxidation processes (AOPs) for the degradation of contaminants in water highlights the environmental relevance of research involving reactive compounds like this compound. Studies focusing on the degradation pathways, by-products, and biotoxicity of various compounds provide insights into the environmental impact and safety of chemical processes and materials, contributing to the development of more sustainable and eco-friendly technologies (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Propiedades
IUPAC Name |
(E)-3-[4-(4-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO5/c16-11-3-5-12(6-4-11)22-14-7-1-10(2-8-15(18)19)9-13(14)17(20)21/h1-9H,(H,18,19)/b8-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZACPMHPPEDMV-KRXBUXKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)/C=C/C(=O)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyanophenyl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide](/img/structure/B2575142.png)


![2-Fluoro-5-[methyl(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2575146.png)

![2,2-difluoro-2-(4-fluorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2575150.png)
![2-(4-chlorophenyl)-5-ethoxy-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2575151.png)
![{[1-(Furan-2-yl)ethyl]carbamoyl}methyl 2-chloro-4,6-dimethylpyridine-3-carboxylate](/img/structure/B2575152.png)
![(E)-2-(1,3-benzothiazol-2-yl)-3-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enenitrile](/img/structure/B2575156.png)


![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(2-phenoxypyridin-3-yl)methanone](/img/structure/B2575160.png)
![N-[1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropyl]but-2-ynamide](/img/structure/B2575161.png)
